7-methyl-4aH-3,1-benzoxazine-2,4-dione
Description
7-Methyl-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound featuring a benzoxazine core substituted with a methyl group at the 7-position and two ketone groups at positions 2 and 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methyl substituent at position 7 likely influences lipophilicity and metabolic stability compared to other derivatives, as seen in related compounds .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-methyl-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4,6H,1H3 |
InChI Key |
QGHQZEOTYMWRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)OC(=O)C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4aH-3,1-benzoxazine-2,4-dione typically involves the reaction of anthranilic acid with acetic anhydride. The process includes refluxing the mixture at a temperature of 35-40°C for about 50-55 minutes. The product is then extracted using petroleum ether and recrystallized with ethanol to obtain pure crystals .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
7-methyl-4aH-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-methyl-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Key Observations :
- Positional Effects : Methyl substitution at the 7-position (target compound) versus the 1-position () alters crystal packing and intermolecular interactions. The 1-methyl derivative forms pi-stacked dimers (centroid distances: 3.475 Å), whereas 7-substituted analogs may exhibit different stacking patterns due to steric hindrance .
- Electron-Donating vs. In contrast, 7-fluoro (electron-withdrawing) or 7-methanesulfonyl groups reduce ring electron density, favoring nucleophilic attack .
Stability and Crystallography
- Crystal Packing : The 1-methyl derivative () forms staircase-like chains via pi-stacking (3.475 Å), stabilizing the solid state. Substituents at the 7-position may disrupt this packing, affecting melting points and solubility .
- Thermal Stability : Electron-withdrawing groups (e.g., sulfonyl) likely increase thermal stability due to stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
